2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile
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Overview
Description
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of piperazine, pyrimidine, morpholine, and quinoline moieties, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 6-methyl-2-(morpholin-4-yl)pyrimidine and piperazine derivatives. These intermediates are then subjected to nucleophilic substitution reactions, cyclization, and condensation reactions under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and automated synthesis platforms. The scalability of the synthesis process is crucial for commercial applications, and efforts are made to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to modify the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, methanol
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups .
Scientific Research Applications
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or disrupt cellular signaling pathways, resulting in antiproliferative or antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941): A potent inhibitor of class I PI3 kinase used in cancer treatment.
2-(4′-Morpholin-4″-yl-5H-chromeno[2,3-d]pyrimidin-2′-yl)phenol: A compound with potential biological activity.
Uniqueness
2-{4-[6-Methyl-2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5,6,7,8-tetrahydroquinoline-3-carbonitrile stands out due to its unique combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[4-(6-methyl-2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N7O/c1-17-14-21(27-23(25-17)30-10-12-31-13-11-30)28-6-8-29(9-7-28)22-19(16-24)15-18-4-2-3-5-20(18)26-22/h14-15H,2-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEOORSFOZCVLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=C(C=C5CCCCC5=N4)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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